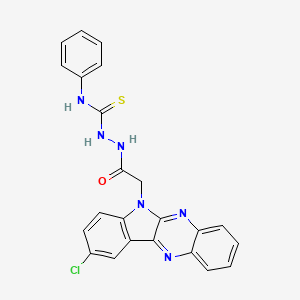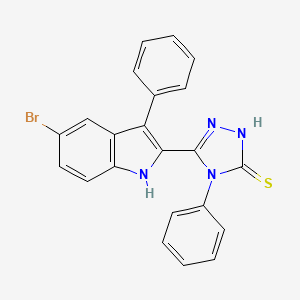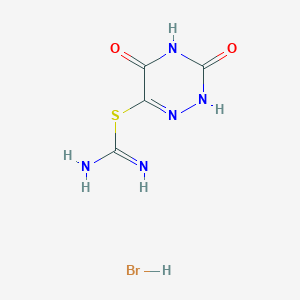
2-(3,5-Dioxo-2,3,4,5-tetrahydro-as-triazin-6-yl)-2-thiopseudourea hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Azauracil-5-isothiouronium hydrobromide: is a heterocyclic compound that belongs to the class of triazine derivatives. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of an azauracil moiety and an isothiouronium group, which contribute to its distinctive chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azauracil-5-isothiouronium hydrobromide typically involves the reaction of 6-azauracil with isothiouronium bromide under controlled conditions. The process can be summarized as follows:
Starting Materials: 6-Azauracil and isothiouronium bromide.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as water or ethanol, at a temperature range of 50-70°C.
Procedure: The starting materials are mixed and heated under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of 6-Azauracil-5-isothiouronium hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.
Substitution: The isothiouronium group can participate in nucleophilic substitution reactions, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with different oxidation states.
Substitution Products: Substituted derivatives with various functional groups replacing the isothiouronium group.
科学的研究の応用
Chemistry: 6-Azauracil-5-isothiouronium hydrobromide is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It is used in research to understand the mechanisms of action of triazine derivatives and their interactions with biological targets.
Medicine: In medicinal chemistry, 6-Azauracil-5-isothiouronium hydrobromide is investigated for its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for applications in the production of high-performance materials and active pharmaceutical ingredients.
作用機序
The mechanism of action of 6-Azauracil-5-isothiouronium hydrobromide involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes, leading to the depletion of nucleotide pools and disruption of cellular processes. It is known to interfere with the synthesis of nucleic acids, thereby exerting its effects on cell growth and proliferation.
Molecular Targets and Pathways:
Enzymes: The compound targets enzymes involved in nucleotide biosynthesis, such as orotidine-5’-monophosphate decarboxylase.
Pathways: It affects pathways related to pyrimidine metabolism and RNA synthesis, leading to the inhibition of cell growth.
類似化合物との比較
6-Azauracil: A closely related compound with similar structural features but lacking the isothiouronium group.
6-Azauridine: Another triazine derivative with antiviral properties.
5-Azacytosine: A pyrimidine analog with applications in cancer therapy.
Uniqueness: 6-Azauracil-5-isothiouronium hydrobromide is unique due to the presence of both the azauracil and isothiouronium moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
4956-09-6 |
|---|---|
分子式 |
C4H6BrN5O2S |
分子量 |
268.09 g/mol |
IUPAC名 |
(3,5-dioxo-2H-1,2,4-triazin-6-yl) carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C4H5N5O2S.BrH/c5-3(6)12-2-1(10)7-4(11)9-8-2;/h(H3,5,6)(H2,7,9,10,11);1H |
InChIキー |
RWVNNVNUOBQCFK-UHFFFAOYSA-N |
正規SMILES |
C1(=O)C(=NNC(=O)N1)SC(=N)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


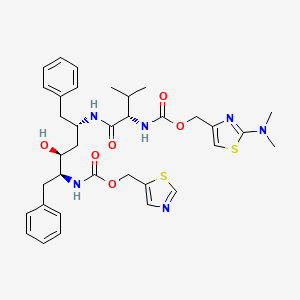
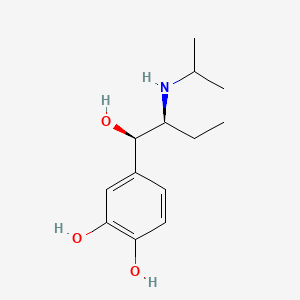
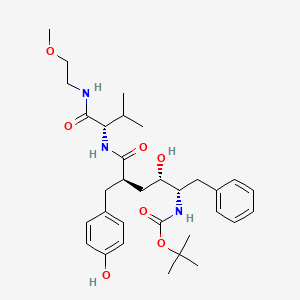

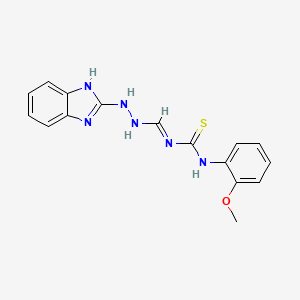
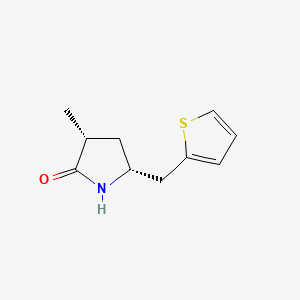

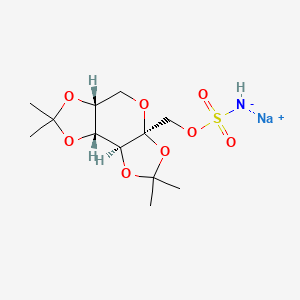
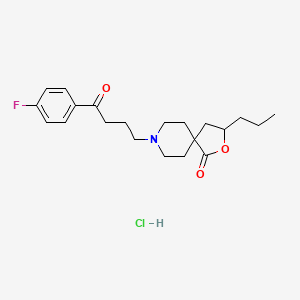
![[(3S,3aR,6S,6aS)-3-[3-(2,6-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12757264.png)
![16,17-dimethoxy-6-prop-1-en-2-yl-7,20-dioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaene-2,12-dione](/img/structure/B12757272.png)
